molecular formula C24H44O6 B12771782 (2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate

(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate

Cat. No.: B12771782
M. Wt: 428.6 g/mol
InChI Key: NALYYZTVSBKKMS-UHFFFAOYSA-N
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Description

(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate is an ester compound that is synthesized from heptanoic acid, pentanoic acid, and nonanoic acid. This compound is characterized by its unique structure, which includes three ester linkages. It is often used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate involves the esterification of glycerol with heptanoic acid, pentanoic acid, and nonanoic acid. The reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure optimal yield and purity. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be cleaved to yield the corresponding carboxylic acids and glycerol.

    Transesterification: This reaction involves the exchange of the ester groups with another alcohol, resulting in the formation of new esters.

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Heptanoic acid, pentanoic acid, nonanoic acid, and glycerol.

    Transesterification: New esters and glycerol.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its potential as a bio-based plasticizer in polymer research.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of (2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate involves its interaction with various molecular targets depending on its application. In drug delivery, for example, the compound can encapsulate active pharmaceutical ingredients, facilitating their transport and release at the target site. In polymer research, it acts as a plasticizer, modifying the physical properties of the polymer matrix.

Comparison with Similar Compounds

Similar Compounds

  • (2-Heptanoyloxy-3-pentanoyloxypropyl) octanoate
  • (2-Heptanoyloxy-3-pentanoyloxypropyl) decanoate
  • (2-Heptanoyloxy-3-pentanoyloxypropyl) dodecanoate

Uniqueness

(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate is unique due to its specific combination of ester groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different solubility, reactivity, and compatibility with various materials, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C24H44O6

Molecular Weight

428.6 g/mol

IUPAC Name

(2-heptanoyloxy-3-pentanoyloxypropyl) nonanoate

InChI

InChI=1S/C24H44O6/c1-4-7-10-12-13-15-17-23(26)29-20-21(19-28-22(25)16-9-6-3)30-24(27)18-14-11-8-5-2/h21H,4-20H2,1-3H3

InChI Key

NALYYZTVSBKKMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCCCC

Origin of Product

United States

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